molecular formula C13H14O4 B134919 Goniodiol CAS No. 96422-52-5

Goniodiol

Cat. No. B134919
CAS RN: 96422-52-5
M. Wt: 234.25 g/mol
InChI Key: RTNQVKQMVIXUPZ-RTXFEEFZSA-N
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Description

Goniodiol is a bioactive styryllactone known for its cytotoxic properties, particularly against cancer cells. It is a natural product isolated from various species of the genus Goniothalamus, which belongs to the Annonaceae family. The compound has attracted significant attention due to its potential therapeutic applications, leading to numerous studies focused on its total synthesis and structural analysis.

Synthesis Analysis

Several research groups have successfully synthesized goniodiol and its analogs. A notable approach includes the stereoselective synthesis from (-)-D-tartaric acid, which involves an FeCl3 mediated tetrahydrofuran (THF) formation with high selectivity . Another method starts from (S)-glycidol, featuring an oxygen-to-carbon rearrangement for the rapid construction of the functionalized system . The use of commercially available (-)-(2S,3S)-dimethyl D-tartrate as a starting material has also been reported, with a diastereoselective reduction and a reductive cyclization/deoxygenation as key steps . Additionally, syntheses starting from cinnamyl alcohol have been described, utilizing Sharpless asymmetric epoxidation and ring-closing metathesis . A protecting-group-free synthesis inspired by the biosynthesis pathway of styryllactones has been achieved from trans-cinnamaldehyde, which is notable for its high yield and simplicity .

Molecular Structure Analysis

Goniodiol's molecular structure is characterized by a 2,5-disubstituted tetrahydrofuran ring, which is a common motif in many bioactive natural products. The stereocenters within the molecule are critical for its biological activity, and thus, the synthesis methods often focus on achieving high stereoselectivity. Theoretical calculations, such as those based on the semiempirical PM5 method, have been used to study the diastereoselectivity of organometallic reagent additions to key intermediates .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of goniodiol are diverse and include advanced organic synthesis techniques. For instance, oxycarbonylation methodology has been employed for constructing polyhydroxylated substituted heterocycles . In situ generation of unstable aldehydes followed by chemoselective reactions has been used to create diastereomers at specific positions . Palladium(II)-catalyzed oxycarbonylation has also been utilized for efficient construction of the tetrahydrofuran ring with excellent selectivity . High yielding stereoselective transformations have been key in converting intermediates to the desired styryllactones .

Physical and Chemical Properties Analysis

The physical and chemical properties of goniodiol, such as solubility, melting point, and specific optical rotation, are closely related to its molecular structure and purity. These properties are essential for the characterization of the synthesized compound and for confirming its identity. The enantioselective synthesis routes often aim to produce goniodiol with high optical purity, which is crucial for its biological activity . The cytotoxicity of goniodiol and its analogs has been examined, demonstrating its potential as a selective cytotoxin, particularly against HL-60 cells .

Scientific Research Applications

Cytotoxicity Research

  • Field : Medical and Biological Research
  • Application Summary : Goniodiol has been synthesized and studied for its potent and selective cytotoxicity .
  • Methods : The synthesis started from cinnamyl alcohol. The key steps of the synthesis were Sharpless asymmetric epoxidation and cyclization of an acrylate derivative using ring-closing metathesis reaction .
  • Results : The cytotoxicity of both enantiomers of goniodiol and 6-epi-goniodiol against HL-60 cells was examined .

Antimicrobiological Activity

  • Field : Microbiology
  • Application Summary : All stereoisomers of Goniodiol were synthesized from yeast-reduction products and tested for their antimicrobiological activity .
  • Methods : The C-6 chiral centers were converted from the chiral centers of the yeast-reduction products. Stereoselective conversion of the alkene, which had been prepared from the yeast-reduction product, to glycol constructed the C-7 and C-8 stereochemistry .
  • Results : (þ)-Goniodiol and 7-epi-(þ)-goniodiol showed the highest antibacterial activity (MIC, 3.1 mM) against Yersinia intermedia .

Safety And Hazards

Goniodiol should be handled with care. Protective measures such as safety goggles with side-shields, protective gloves, and impervious clothing should be worn when handling this compound . It should be kept away from drains, water courses, or the soil .

Future Directions

The future directions for Goniodiol research could involve further exploration of its antibacterial properties and potential applications in medicine . Additionally, more research could be conducted to fully understand its mechanism of action and to improve its synthesis methods .

properties

IUPAC Name

(2R)-2-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c14-11-8-4-7-10(17-11)13(16)12(15)9-5-2-1-3-6-9/h1-6,8,10,12-13,15-16H,7H2/t10-,12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNQVKQMVIXUPZ-RTXFEEFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(=O)OC1C(C(C2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC(=O)O[C@H]1[C@@H]([C@@H](C2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70242253
Record name Goniodiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70242253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Goniodiol

CAS RN

96422-52-5
Record name Goniodiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96422-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Goniodiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096422525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Goniodiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70242253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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